FTI 276 TFA

Description

The exact mass of the compound FTI-276 trifluoroacetate salt is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 700554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

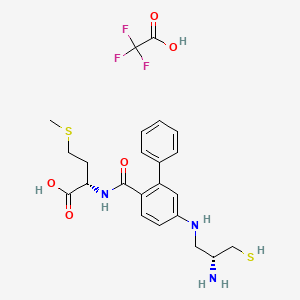

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S2.C2HF3O2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27);(H,6,7)/t15-,19+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVHISGQCODLHL-WSCVZUBPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F3N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of FTI-276 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-276 trifluoroacetate (TFA) is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase). By mimicking the C-terminal CAAX motif of Ras proteins, FTI-276 effectively blocks a critical post-translational modification required for the membrane localization and subsequent activation of Ras, a key proto-oncoprotein. This guide delineates the molecular mechanism of FTI-276, its impact on the Ras signaling cascade, and provides a summary of its inhibitory activity. Detailed experimental methodologies are also presented to facilitate further research and development.

Introduction: Targeting Ras Farnesylation

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal transducers of extracellular signals that govern cell proliferation, differentiation, and survival. Oncogenic mutations in Ras are prevalent in a significant percentage of human cancers, leading to its constitutive activation and uncontrolled cell growth. The biological activity of Ras is critically dependent on its localization to the inner leaflet of the plasma membrane, a process initiated by the farnesylation of a cysteine residue within the C-terminal CAAX box.

Farnesyltransferase (FTase) catalyzes this transfer of a 15-carbon farnesyl pyrophosphate to the Ras protein. Inhibition of FTase has therefore emerged as a promising therapeutic strategy to counteract the effects of oncogenic Ras. FTI-276 is a synthetic peptidomimetic designed to selectively inhibit FTase, thereby preventing Ras processing and attenuating its oncogenic signaling.[1]

Core Mechanism of Action of FTI-276

FTI-276 functions as a competitive inhibitor of FTase.[2][3] It is a peptidomimetic of the carboxyl terminus of K-Ras4B (Cys-Val-Ile-Met), which allows it to bind to the active site of FTase with high affinity, preventing the binding and subsequent farnesylation of endogenous Ras proteins.[2] The trifluoroacetate salt form, FTI-276 TFA, ensures stability and bioavailability for research applications.

The inhibition of Ras farnesylation has profound downstream consequences:

-

Disruption of Membrane Localization: Unfarnesylated Ras remains in the cytoplasm, unable to anchor to the plasma membrane where it would normally be activated by upstream signals.[1][4]

-

Inhibition of Downstream Signaling: By preventing Ras activation, FTI-276 effectively blocks the subsequent activation of critical downstream effector pathways, most notably the Raf-MEK-ERK (MAPK) pathway, which is a major driver of cell proliferation.[2]

-

Induction of Inactive Ras-Raf Complexes: The methyl ester derivative of FTI-276, FTI-277, has been shown to induce the accumulation of inactive Ras-Raf complexes in the cytoplasm, further sequestering components of the signaling cascade.[2]

Quantitative Analysis of FTI-276 Inhibitory Activity

The potency and selectivity of FTI-276 have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of FTI-276 and its derivatives against farnesyltransferase and related enzymes.

| Target Enzyme | Inhibitor | IC50 Value | Source |

| Human Farnesyltransferase (FTase) | FTI-276 | 0.5 nM | [5][6] |

| Plasmodium falciparum Farnesyltransferase (FTase) | FTI-276 | 0.9 nM | [6] |

| Geranylgeranyltransferase I (GGTase I) | FTI-276 | 50 nM | [2][5] |

| Farnesyltransferase (FTase) in vitro | FTI-276 | 500 pM |

| Cell-Based Assay | Inhibitor | IC50 Value | Cell Line | Source |

| H-Ras Processing | FTI-277 | 100 nM | Whole cells | [2] |

| K-Ras4B Processing & MAPK Activation | FTI-277 | ~10 µM | Whole cells | [2] |

| Tumor Growth Inhibition (in vivo) | FTI-276 | 50 mg/kg | Nude mice with human lung carcinoma xenografts | [1] |

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway Diagram

The following diagram illustrates the Ras signaling pathway and the inhibitory effect of FTI-276.

Experimental Workflow Diagram

This diagram outlines a typical workflow for assessing the inhibitory effect of FTI-276 on farnesyltransferase activity.

References

- 1. Effect of farnesyltransferase inhibitor FTI-276 on established lung adenomas from A/J mice induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FTI 276 | CAS 1217471-51-6 | FTI276 | Tocris Bioscience [tocris.com]

- 4. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

FTI-276 TFA: A Potent Farnesyltransferase Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-276 is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of numerous proteins involved in cellular signaling, most notably the Ras family of small GTPases. The trifluoroacetate (TFA) salt of FTI-276 is a commonly used formulation in preclinical research due to its stability and solubility. This technical guide provides a comprehensive overview of FTI-276 TFA, including its mechanism of action, chemical and physical properties, and its effects on key signaling pathways. Detailed experimental protocols and a summary of its inhibitory activity are presented to facilitate its use in laboratory settings.

Introduction

Protein farnesylation, the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal CAAX motif, is a critical post-translational modification that facilitates the membrane localization and subsequent activation of many signaling proteins. The Ras proteins (H-Ras, N-Ras, and K-Ras), which are frequently mutated in human cancers, are prominent substrates for farnesyltransferase (FTase). The aberrant activation of Ras signaling pathways, such as the MAPK and PI3K/Akt cascades, is a key driver of tumorigenesis.

FTI-276 was developed as a CAAX peptidomimetic to competitively inhibit FTase, thereby preventing the farnesylation and activation of Ras and other farnesylated proteins. Its trifluoroacetate salt, FTI-276 TFA, is a stable and soluble form widely used in research. This guide details the technical aspects of FTI-276 TFA for its application in cancer research and the study of farnesylation-dependent signaling.

Chemical and Physical Properties

FTI-276 TFA is the trifluoroacetate salt of FTI-276. The chemical properties of the salt are summarized in the table below.

| Property | Value |

| Chemical Name | N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1′-biphenyl]-2-yl]carbonyl]-L-methionine, 2,2,2-trifluoroacetate |

| Molecular Formula | C₂₁H₂₇N₃O₃S₂ · C₂HF₃O₂ |

| Molecular Weight | 547.6 g/mol |

| Appearance | Solid |

| Solubility | Soluble in water (10 mM) and DMSO. |

| Storage | Store at -20°C. Stock solutions can be stored at -70°C for up to one week. |

Mechanism of Action

FTI-276 acts as a competitive inhibitor of farnesyltransferase. It mimics the C-terminal CAAX motif of FTase substrates, such as Ras proteins. By binding to the active site of FTase, FTI-276 prevents the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of the target protein. This inhibition of farnesylation disrupts the proper subcellular localization and function of key signaling proteins.

Quantitative Data

The inhibitory activity of FTI-276 has been characterized in various in vitro and cellular assays. The following tables summarize the reported IC₅₀ values.

Table 1: In Vitro Inhibitory Activity of FTI-276

| Target | Organism | IC₅₀ (nM) | Reference |

| Farnesyltransferase | Human | 0.5 | |

| Farnesyltransferase | Plasmodium falciparum | 0.9 | |

| Geranylgeranyltransferase I | Human | 50 |

Table 2: Cellular Activity of FTI-276

| Cell Line | Cancer Type | IC₅₀ (µM) | Comments | Reference |

| Calu-1 | Lung Carcinoma | Not specified | Inhibits processing of H- and N-Ras | |

| A549 | Lung Carcinoma | Not specified | Inhibits processing of H- and N-Ras | |

| HepG2 | Liver Cancer | Not specified | Inhibits tumor cell growth | |

| Huh7 | Liver Cancer | Not specified | Inhibits tumor cell growth |

Experimental Protocols

In Vitro Farnesyltransferase Activity Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of FTI-276 TFA against farnesyltransferase.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Biotinylated peptide substrate (e.g., biotin-KRAS4b C-terminal peptide)

-

FTase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

FTI-276 TFA

-

Streptavidin-coated microplates

-

Detection reagent (e.g., europium-labeled anti-biotin antibody)

Procedure:

-

Prepare a serial dilution of FTI-276 TFA in the reaction buffer.

-

In a microplate, add the FTase enzyme, biotinylated peptide substrate, and the FTI-276 TFA dilutions.

-

Initiate the reaction by adding FPP.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound components.

-

Add the detection reagent and incubate.

-

Measure the signal (e.g., time-resolved fluorescence) to determine the extent of farnesylation.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Protein Prenylation

This protocol outlines the steps to assess the inhibition of protein farnesylation in cultured cells treated with FTI-276 TFA.

Materials:

-

Cultured cells (e.g., cancer cell lines)

-

FTI-276 TFA

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Ras, anti-HDJ2, anti-Lamin B)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cells with various concentrations of FTI-276 TFA for a specified duration (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE. Unfarnesylated proteins often exhibit a slight upward mobility shift compared to their farnesylated counterparts.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the protein of interest.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system. The appearance of a higher molecular weight band or an increase in the intensity of the upper band with increasing FTI-276 TFA concentration indicates inhibition of farnesylation.

Signaling Pathways Affected by FTI-276 TFA

By inhibiting farnesyltransferase, FTI-276 TFA disrupts the function of numerous signaling proteins, leading to downstream effects on cell proliferation, survival, and differentiation.

Ras-Raf-MEK-ERK (MAPK) Pathway

The Ras proteins are key upstream activators of the MAPK pathway. Inhibition of Ras farnesylation by FTI-276 TFA prevents its localization to the plasma membrane, thereby blocking the activation of Raf, MEK, and ERK. This leads to decreased cell proliferation and can induce apoptosis.

PI3K/Akt/mTOR Pathway

Ras can also activate the PI3K/Akt/mTOR pathway, which is critical for cell survival, growth, and metabolism. By inhibiting Ras farnesylation, FTI-276 TFA can lead to the downregulation of this pathway, resulting in decreased cell survival and proliferation.

Rho Family GTPases

Several members of the Rho family of small GTPases, such as RhoB, are also substrates for farnesyltransferase. These proteins are involved in regulating the actin cytoskeleton, cell motility, and cell cycle progression. Inhibition of their farnesylation by FTI-276 TFA can lead to altered cell morphology and reduced cell migration. Interestingly, some Rho proteins, like RhoB, can be alternatively prenylated by geranylgeranyltransferase I (GGTase I) when FTase is inhibited. This can lead to a gain-of-function for geranylgeranylated RhoB, which has been implicated in the pro-apoptotic and anti-proliferative effects of FTIs.

In Vivo Studies

In a preclinical study using A/J mice with lung adenomas induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), treatment with FTI-276 at a dose of 50 mg/kg body weight delivered via a time-release pellet resulted in a significant reduction in tumor multiplicity (60%) and incidence (42%). Furthermore, a 58% reduction in tumor volume was observed. These findings demonstrate the in vivo efficacy of FTI-276 in a primary lung tumor model.

Conclusion

FTI-276 TFA is a powerful research tool for investigating the roles of farnesylation in cellular signaling and disease. Its high potency and selectivity for farnesyltransferase make it an ideal probe for dissecting the functions of farnesylated proteins, particularly Ras, in cancer biology. The information and protocols provided in this guide are intended to support researchers in the effective use of FTI-276 TFA in their preclinical studies. Further investigation into the full spectrum of its cellular targets and the downstream consequences of their inhibition will continue to enhance our understanding of farnesylation-dependent processes and may pave the way for the development of novel therapeutic strategies.

The CAAX Motif and FTI-276 TFA Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the CAAX motif, a critical post-translational modification signal, and its interaction with the farnesyltransferase inhibitor, FTI-276 TFA. This document details the molecular mechanisms, experimental methodologies, and quantitative data associated with the inhibition of protein farnesylation, with a particular focus on the therapeutic potential of targeting CAAX-directed modifications in cancer.

The CAAX Motif and Protein Prenylation

The CAAX motif is a four-amino-acid sequence located at the C-terminus of a variety of proteins that are integral to cellular signaling.[1][2] The sequence is defined as "C" representing a cysteine residue, "a" representing two aliphatic amino acids, and "X" being the terminal amino acid.[1][2] This motif acts as a signal for a multi-step post-translational modification process known as prenylation.[1][3]

Prenylation involves the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to the cysteine residue of the CAAX motif.[1][2] This process is catalyzed by two main enzymes: farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I).[1] The specificity of the isoprenoid lipid attachment is determined by the "X" amino acid of the CAAX motif.[4]

Following the attachment of the lipid anchor, the "-aaX" tripeptide is proteolytically cleaved by an endoprotease, and the now-terminal cysteine is carboxylated.[5][6] These modifications increase the hydrophobicity of the protein's C-terminus, facilitating its anchoring to cellular membranes, a crucial step for the proper localization and function of many signaling proteins.[4][5]

A multitude of key signaling proteins possess a CAAX motif, including the Ras superfamily of small GTPases (e.g., Ras, Rho, Rac), nuclear lamins, and several protein kinases and phosphatases.[1][2] Dysregulation of the signaling pathways involving these proteins is a hallmark of many cancers, making the enzymes involved in their post-translational modification attractive targets for therapeutic intervention.[7]

FTI-276 TFA: A Potent Farnesyltransferase Inhibitor

FTI-276 is a peptidomimetic of the C-terminal CAAX motif of K-Ras4B, Cys-Val-Ile-Met (CVIM).[8] It is a highly potent and selective inhibitor of farnesyltransferase.[4][9] FTI-276 is often used in its trifluoroacetate (TFA) salt form, FTI-276 TFA, which is a more stable form that retains the same biological activity.[10]

Mechanism of Action

FTI-276 TFA acts as a competitive inhibitor of FTase, preventing the farnesylation of CAAX-containing proteins like Ras.[9][11] By blocking this critical modification, FTI-276 TFA disrupts the proper localization of these proteins to the plasma membrane, thereby inhibiting their downstream signaling cascades that are often implicated in cell proliferation, survival, and transformation.[11]

Quantitative Data on FTI-276 TFA Efficacy

The following tables summarize the quantitative data on the efficacy of FTI-276 and its derivatives from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of FTI-276

| Target Enzyme | Substrate | IC50 | Reference |

| Farnesyltransferase (FTase) | 500 pM | [12] | |

| Farnesyltransferase (human) | 0.5 nM | [10] | |

| Geranylgeranyltransferase I (GGTase I) | 50 nM | [12] |

Table 2: In Vivo Antitumor Efficacy of FTI-276

| Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Human lung carcinoma (with K-Ras mutation) xenograft in nude mice | 50 mg/kg/day | Reduced tumor growth | [8] |

| Established lung adenomas in A/J mice | 50 mg/kg/day for 30 days | 60% reduction in tumor multiplicity, 58% reduction in tumor volume | [1] |

Signaling Pathways and Experimental Workflows

The Prenylation Pathway and Inhibition by FTI-276 TFA

Caption: The CAAX protein prenylation pathway and its inhibition by FTI-276 TFA.

Downstream Effects of FTI-276 TFA on Ras Signaling

Caption: FTI-276 TFA blocks Ras signaling by preventing its membrane localization.

Experimental Workflow for Assessing FTI-276 TFA Activity

Caption: A typical experimental workflow for evaluating the efficacy of FTI-276 TFA.

Detailed Experimental Protocols

Farnesyltransferase (FTase) Activity Assay

This protocol is adapted from commercially available fluorometric assay kits.

Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate. The resulting product is fluorescent and can be quantified.

Materials:

-

Purified FTase enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

FTI-276 TFA

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 340/550 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, FPP, and the dansylated peptide substrate.

-

Add varying concentrations of FTI-276 TFA to the wells of the microplate.

-

Add the purified FTase enzyme to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition of FTase activity for each concentration of FTI-276 TFA and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of FTI-276 TFA on cancer cell viability.[13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

FTI-276 TFA

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of FTI-276 TFA and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for FTI-276 TFA.

Western Blot Analysis of Ras Processing

This protocol is for detecting the inhibition of Ras farnesylation by observing the electrophoretic mobility shift of the Ras protein.[14]

Principle: Unprocessed (unfarnesylated) Ras migrates slower on an SDS-PAGE gel compared to the processed (farnesylated) form. Treatment with FTI-276 TFA will lead to an accumulation of the slower-migrating, unprocessed form.

Materials:

-

Cancer cell line

-

FTI-276 TFA

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Ras (pan-Ras or isoform-specific)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with FTI-276 TFA for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-Ras antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Compare the ratio of unprocessed to processed Ras in treated versus untreated cells.

In Vivo Nude Mouse Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of FTI-276 TFA in a xenograft model.[15][16]

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of FTI-276 TFA on tumor growth is then monitored over time.

Materials:

-

Immunodeficient mice (e.g., athymic nude mice)

-

Human cancer cell line

-

Matrigel (optional, to enhance tumor formation)

-

FTI-276 TFA formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (and optionally Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer FTI-276 TFA to the treatment group according to a predetermined dosing schedule (e.g., daily intraperitoneal injection or implantation of a time-release pellet). The control group receives a vehicle control.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Compare the tumor growth curves between the treatment and control groups to determine the efficacy of FTI-276 TFA.

Conclusion

The CAAX motif is a key signaling element that directs the post-translational prenylation of a wide array of proteins crucial for cellular function. The farnesyltransferase inhibitor FTI-276 TFA has demonstrated significant potential as a therapeutic agent by selectively targeting the farnesylation of CAAX-containing proteins, most notably the oncoprotein Ras. This technical guide provides a foundational understanding of the CAAX motif-FTI-276 TFA interaction, supported by quantitative data and detailed experimental protocols. The continued investigation into the broader effects of farnesyltransferase inhibition on other CAAX proteins, such as members of the Rho family, will be crucial for the development of more effective and targeted cancer therapies.

References

- 1. Effect of farnesyltransferase inhibitor FTI-276 on established lung adenomas from A/J mice induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymology and biology of CaaX protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAAX-box protein, prenylation process and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Farnesylation and proteolysis are sequential, but distinct steps in the CaaX box modification pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FTI 276 | CAS 1217471-51-6 | FTI276 | Tocris Bioscience [tocris.com]

- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. | BioWorld [bioworld.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. yeasenbio.com [yeasenbio.com]

- 16. BiTE® Xenograft Protocol [protocols.io]

Selectivity of FTI-276 TFA for Farnesyltransferase (FTase) versus Geranylgeranyltransferase I (GGTase I): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selectivity profile of FTI-276, a peptidomimetic inhibitor of farnesyltransferase (FTase). FTI-276 is a potent and selective inhibitor of FTase with significantly lower activity against geranylgeranyltransferase I (GGTase I). This document details the quantitative inhibitory data, experimental protocols for assessing enzyme inhibition, and the underlying signaling pathways. The information presented is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Introduction

Protein prenylation is a critical post-translational modification that involves the attachment of isoprenoid lipids, such as the 15-carbon farnesyl group or the 20-carbon geranylgeranyl group, to cysteine residues within a C-terminal "CAAX" motif of target proteins. This modification is essential for the proper subcellular localization and function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases. Farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I) are the key enzymes responsible for these modifications.

The Ras proteins, when mutated, are implicated in a significant percentage of human cancers, making the enzymes involved in their processing attractive targets for therapeutic intervention. Farnesyltransferase inhibitors (FTIs) were developed to disrupt the farnesylation of Ras, thereby preventing its membrane association and downstream signaling. FTI-276 is a CAAX peptidomimetic that has demonstrated potent inhibition of FTase.[1] A critical aspect of its pharmacological profile is its selectivity for FTase over the closely related GGTase I. This selectivity is crucial for minimizing off-target effects and understanding the specific biological consequences of FTase inhibition.

Quantitative Inhibitory Data

FTI-276, supplied as a trifluoroacetate (TFA) salt, exhibits a high degree of selectivity for FTase over GGTase I. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Enzyme | Inhibitor | IC50 Value | Reference |

| Farnesyltransferase (FTase) | FTI-276 TFA | 500 pM | [1] |

| Geranylgeranyltransferase I (GGTase I) | FTI-276 TFA | 50 nM | [1] |

Table 1: IC50 values of FTI-276 TFA for FTase and GGTase I.

The data clearly indicates that FTI-276 is approximately 100-fold more selective for FTase than for GGTase I.

Signaling Pathway and Mechanism of Action

FTase and GGTase I recognize proteins with a C-terminal CAAX motif. The identity of the "X" amino acid plays a significant role in determining which enzyme will modify the protein. FTase typically recognizes proteins with serine, methionine, or glutamine at the X position, while GGTase I prefers leucine or isoleucine. FTI-276 acts as a peptidomimetic of the CAAX motif, competitively inhibiting the binding of protein substrates to FTase.

References

The Discovery and Development of FTI-276: A Technical Guide for Researchers

Introduction

FTI-276 is a potent and highly selective research tool that has been instrumental in elucidating the role of farnesyltransferase (FTase) in cellular signaling pathways. As a peptidomimetic of the C-terminal CAAX motif of Ras proteins, FTI-276 competitively inhibits the farnesylation of key signaling proteins, thereby preventing their localization to the cell membrane and subsequent activation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental application of FTI-276, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Mechanism of Action

FTI-276 is a synthetic organic compound that acts as a selective inhibitor of farnesyltransferase.[1] Farnesylation is a crucial post-translational modification where a 15-carbon farnesyl pyrophosphate (FPP) is attached to a cysteine residue within the CAAX box of a target protein. This lipid modification increases the protein's hydrophobicity, facilitating its anchoring to cellular membranes, a prerequisite for the function of many signaling proteins, most notably the Ras superfamily of small GTPases.

By mimicking the CAAX motif, FTI-276 binds to the active site of FTase, preventing the farnesylation of its natural substrates.[1][2] This inhibition leads to the accumulation of unprocessed, cytosolic target proteins, thereby blocking their downstream signaling cascades. The primary target of FTI-276 is the Ras signaling pathway, which is frequently hyperactivated in human cancers due to mutations in Ras genes.[2] However, it is important to note that other proteins also undergo farnesylation, and the biological effects of FTI-276 may be attributable to the inhibition of farnesylation of multiple proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data for FTI-276, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of FTI-276

| Target Enzyme | Species | IC50 Value | Reference |

| Farnesyltransferase (FTase) | Human | 0.5 nM | [3] |

| Farnesyltransferase (FTase) | Plasmodium falciparum | 0.9 nM | [3] |

| Farnesyltransferase (FTase) | In vitro | 500 pM | |

| Geranylgeranyltransferase I (GGTase I) | In vitro | 50 nM | [1] |

Table 2: In Vivo Antitumor Efficacy of FTI-276

| Tumor Model | Animal Model | Dosage and Administration | Key Findings | Reference |

| Human Lung Adenoma | A/J Mice | 50 mg/kg/day via time-release pellet for 30 days | 60% reduction in tumor multiplicity, 42% reduction in tumor incidence, ~58% reduction in tumor volume | [2][4] |

| Human Lung Carcinoma (with K-Ras mutation) | Nude Mice | Not specified | Blocks tumor growth | [1] |

| NIH 3T3 cells transformed with Ras oncogene | Nude Mice | 20 µM | Inhibits oncogenic signaling and tumor growth |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FTI-276 and a typical experimental workflow for its evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of farnesyltransferase inhibitor FTI-276 on established lung adenomas from A/J mice induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FTI-277 and GGTI-289 induce apoptosis via inhibition of the Ras/ERK and Ras/mTOR pathway in head and neck carcinoma HEp-2 and HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of FTI-276 TFA on Oncogenic K-Ras Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncogenic mutations in the K-Ras proto-oncogene are prevalent in a significant portion of human cancers, making it a critical target for therapeutic intervention. The farnesyltransferase inhibitor (FTI) FTI-276, supplied as a trifluoroacetate (TFA) salt, represents a targeted approach to disrupt K-Ras function. This technical guide provides an in-depth analysis of FTI-276 TFA's mechanism of action and its consequential effects on oncogenic K-Ras signaling pathways. We will explore its inhibitory effects on protein prenylation, the phenomenon of alternative prenylation, and the downstream consequences on the Raf/MEK/ERK and PI3K/AKT/mTOR signaling cascades. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to FTI-276 TFA and Oncogenic K-Ras

The Ras family of small GTPases, including K-Ras, H-Ras, and N-Ras, function as critical molecular switches in signal transduction pathways that regulate cell growth, proliferation, and survival.[1] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, particularly in pancreatic, colorectal, and lung adenocarcinomas. These mutations lock K-Ras in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways.

For Ras proteins to function, they must undergo a series of post-translational modifications, the first and most critical of which is prenylation. This process, catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I), involves the attachment of a farnesyl or geranylgeranyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif of the protein.[2] This lipid modification facilitates the anchoring of Ras to the inner leaflet of the plasma membrane, a prerequisite for its interaction with and activation of downstream signaling molecules.[2]

FTI-276 is a peptidomimetic inhibitor designed to compete with the CAAX motif of Ras for binding to FTase.[3] It is typically formulated as a trifluoroacetate (TFA) salt to enhance its stability and solubility for research applications.[4] By inhibiting FTase, FTI-276 aims to prevent the farnesylation of Ras, thereby blocking its membrane localization and subsequent signaling activities.

Mechanism of Action: Farnesyltransferase Inhibition

FTI-276 acts as a potent and highly selective inhibitor of FTase. It mimics the C-terminal CAAX sequence of K-Ras4B, allowing it to bind to the active site of FTase with high affinity.[3] This competitive inhibition prevents the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of the Ras protein.

The Challenge of Alternative Prenylation in K-Ras

A significant challenge in the therapeutic application of FTIs against K-Ras-driven cancers is the phenomenon of alternative prenylation. While H-Ras is exclusively farnesylated, both K-Ras and N-Ras can serve as substrates for GGTase-I, particularly when FTase is inhibited.[5] This allows these Ras isoforms to be modified with a geranylgeranyl group instead of a farnesyl group, a process that still enables their membrane localization and oncogenic signaling.[5] Consequently, to achieve complete inhibition of K-Ras processing, a dual-inhibitor approach targeting both FTase and GGTase-I is often necessary.[6]

Quantitative Data on FTI-276 TFA's Efficacy

The following tables summarize the quantitative data on the inhibitory activity and anti-tumor effects of FTI-276.

| Parameter | Enzyme | Value | Reference |

| IC₅₀ | Farnesyltransferase (FTase) | 500 pM | [7] |

| IC₅₀ | Geranylgeranyltransferase I (GGTase I) | 50 nM | [7] |

| Table 1: In Vitro Inhibitory Activity of FTI-276. |

| Cell Line | K-Ras Mutation Status | Treatment | Effect | Reference |

| Calu-1 (Human Lung Carcinoma) | Oncogenic K-Ras | FTI-276 (50 mg/kg) in nude mice | Reduced tumor growth | [8] |

| NCI H810 (Human Lung Carcinoma) | No K-Ras Mutation | FTI-276 (50 mg/kg) in nude mice | No significant effect on tumor growth | [8] |

| A/J Mice with Lung Adenomas | K-Ras Codon 12 Mutations | FTI-276 (50 mg/kg/day) | 60% reduction in tumor multiplicity, ~58% reduction in tumor volume | [2] |

| Table 2: In Vivo Anti-Tumor Efficacy of FTI-276. |

Impact on Downstream Signaling Pathways

Oncogenic K-Ras activates multiple downstream signaling cascades, primarily the Raf/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are crucial for tumor cell proliferation, survival, and metastasis.

The Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway is a central signaling cascade that transmits signals from Ras to the nucleus to regulate gene expression. While FTI-276 alone may not completely abrogate K-Ras membrane localization due to alternative prenylation, studies have shown that the combination of an FTI and a GGTI can effectively disrupt MAP kinase activation.[1]

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another critical downstream effector of Ras, playing a key role in cell survival, growth, and metabolism. The effect of FTI-276 on this pathway is complex. While the primary mechanism of FTI-276 is to prevent Ras farnesylation, there is evidence that FTIs can also impact AKT phosphorylation. However, the direct quantitative effects of FTI-276 on AKT and mTOR phosphorylation in K-Ras mutant cells require further detailed investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of FTI-276's effects on K-Ras signaling.

Western Blot Analysis of Protein Phosphorylation

Objective: To determine the effect of FTI-276 on the phosphorylation status of key proteins in the Raf/MEK/ERK and PI3K/AKT/mTOR pathways.

Protocol:

-

Cell Culture and Treatment: Plate K-Ras mutant cancer cells (e.g., Calu-1, A549) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of FTI-276 TFA (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and β-actin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Soft Agar Colony Formation Assay

Objective: To assess the effect of FTI-276 on the anchorage-independent growth of K-Ras transformed cells.

Protocol:

-

Prepare Base Agar: Mix 1.2% agar solution with 2x cell culture medium to a final concentration of 0.6% agar. Pipette 2 ml of this mixture into each well of a 6-well plate and allow it to solidify.

-

Prepare Top Agar with Cells: Harvest and count the cells. Resuspend the cells in 2x cell culture medium and mix with a 0.7% agar solution to a final concentration of 0.35% agar and a cell density of 5,000 cells/ml.

-

Plating: Carefully layer 1.5 ml of the cell-containing top agar onto the solidified base agar.

-

Treatment: Once the top layer has solidified, add 2 ml of complete medium containing the desired concentration of FTI-276 TFA to each well.

-

Incubation and Analysis: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, replacing the medium with fresh FTI-276-containing medium every 3-4 days. After the incubation period, stain the colonies with crystal violet and count them using a microscope.

Nude Mouse Xenograft Model

Objective: To evaluate the in vivo anti-tumor activity of FTI-276.

Protocol:

-

Cell Preparation: Harvest K-Ras mutant cancer cells (e.g., Calu-1) and resuspend them in a mixture of serum-free medium and Matrigel at a 1:1 ratio.

-

Tumor Implantation: Subcutaneously inject 1 x 10⁶ cells in a volume of 100 µl into the flank of 6-8 week old female nude mice.

-

Tumor Growth and Treatment: Monitor tumor growth by measuring tumor volume with calipers. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer FTI-276 TFA (e.g., 50 mg/kg/day) or vehicle control via intraperitoneal injection or time-release pellets.

-

Data Collection and Analysis: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data for statistical significance in tumor growth inhibition.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

Caption: K-Ras signaling pathway and the inhibitory action of FTI-276.

Caption: Workflow for Western Blot Analysis.

Conclusion

FTI-276 TFA is a potent inhibitor of farnesyltransferase that shows efficacy in preclinical models of K-Ras-driven cancers. However, its therapeutic potential is tempered by the ability of oncogenic K-Ras to undergo alternative prenylation by GGTase-I. This necessitates a more nuanced approach, such as combination therapies with GGTase-I inhibitors, to completely block K-Ras processing and its downstream signaling. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to further investigate the therapeutic utility of FTI-276 and to develop more effective strategies for targeting oncogenic K-Ras. Future research should focus on elucidating the precise quantitative impact of FTI-276 on the phosphorylation dynamics of the Raf/MEK/ERK and PI3K/AKT/mTOR pathways, both alone and in combination with other targeted agents, to optimize its clinical application.

References

- 1. Combination of the novel farnesyltransferase inhibitor RPR130401 and the geranylgeranyltransferase-1 inhibitor GGTI-298 disrupts MAP kinase activation and G(1)-S transition in Ki-Ras-overexpressing transformed adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of farnesyltransferase inhibitor FTI-276 on established lung adenomas from A/J mice induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ras CAAX peptidomimetic FTI 276 selectively blocks tumor growth in nude mice of a human lung carcinoma with K-Ras mutation and p53 deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 5. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the prenylation of K-Ras, but not H- or N-Ras, is highly resistant to CAAX peptidomimetics and requires both a farnesyltransferase and a geranylgeranyltransferase I inhibitor in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FTI-276 A highly potent and selective CAAX peptidomimetic of the carboxyl terminal of Ras proteins that inhibits farnesyl transferase (FTase) in vitro (IC50 = 500 pM). | Sigma-Aldrich [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for FTI-276 TFA in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-276 is a potent and highly specific inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of numerous cellular proteins, most notably those in the Ras superfamily of small GTPases. The trifluoroacetate (TFA) salt of FTI-276 is a common formulation used in research. By inhibiting the farnesylation of Ras proteins, FTI-276 prevents their localization to the plasma membrane, thereby blocking their downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1] This mechanism makes FTI-276 a valuable tool for studying Ras-dependent signaling and a potential therapeutic agent for cancers with activating Ras mutations.

These application notes provide detailed protocols for utilizing FTI-276 TFA in common cell culture experiments to assess its biological effects, including cytotoxicity, induction of apoptosis, and cell cycle arrest.

Mechanism of Action: Inhibition of Ras Farnesylation

Ras proteins undergo a series of post-translational modifications at their C-terminal CAAX box motif, with farnesylation being the initial and critical step for membrane association.[1] Farnesyltransferase (FTase) catalyzes the attachment of a 15-carbon farnesyl isoprenoid group to the cysteine residue of the CAAX motif. FTI-276, a peptidomimetic of the CAAX motif, acts as a competitive inhibitor of FTase, preventing the farnesylation of its target proteins.[1] This inhibition leads to the accumulation of unprocessed, cytosolic Ras, which is unable to participate in downstream signaling cascades, such as the RAF-MEK-ERK pathway, ultimately affecting cell fate.

Data Presentation

The following tables summarize quantitative data regarding the effects of farnesyltransferase inhibitors FTI-276 and the closely related FTI-277. It is important to note that while structurally similar, slight variations in potency can be observed.

| Cell Line | Cancer Type | IC50 (µM) | Compound | Reference |

| KRAS-G12C Mutant LUAD | Lung Adenocarcinoma | Lower than wild-type | FTI-277 | [2][3] |

| Wild-type KRAS LUAD | Lung Adenocarcinoma | Higher than mutant | FTI-277 | [2][3] |

| Parental 1A9 | Ovarian Cancer | Not specified | FTI-277 | [4] |

| PTX10 (paclitaxel-resistant) | Ovarian Cancer | Not specified | FTI-277 | [4] |

Experimental Protocols

Preparation of FTI-276 TFA Stock Solution

Materials:

-

FTI-276 TFA powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Allow the FTI-276 TFA powder to equilibrate to room temperature before opening the vial.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of FTI-276 TFA powder in DMSO. For example, for a compound with a molecular weight of 573.6 g/mol , dissolve 5.74 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of FTI-276 TFA on cell proliferation and viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

FTI-276 TFA stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

The next day, prepare serial dilutions of FTI-276 TFA in complete medium from the stock solution. A typical concentration range to test is 0.1 to 100 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of FTI-276 TFA. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of FTI-276 TFA that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by FTI-276 TFA using flow cytometry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

FTI-276 TFA stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of FTI-276 TFA (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of FTI-276 TFA on cell cycle progression.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

FTI-276 TFA stock solution

-

6-well cell culture plates

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with FTI-276 TFA as described for the apoptosis assay.

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Western Blotting for Inhibition of Ras Farnesylation

This protocol is to visualize the inhibition of Ras farnesylation, which results in a mobility shift of the unprocessed protein on an SDS-PAGE gel.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

FTI-276 TFA stock solution

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 12-15% acrylamide)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Ras (pan-Ras or isoform-specific)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells and treat with FTI-276 TFA as described in previous protocols.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE. The unprocessed (unfarnesylated) Ras protein will migrate slower than the processed (farnesylated) form.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

A visible upper band (slower migration) in the FTI-276 TFA-treated samples indicates the accumulation of unprocessed Ras, confirming the inhibitory effect of the compound.

Mandatory Visualization

Caption: Ras signaling pathway and the inhibitory action of FTI-276 TFA.

Caption: General experimental workflow for studying the effects of FTI-276 TFA.

References

- 1. Effect of farnesyltransferase inhibitor FTI-276 on established lung adenomas from A/J mice induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Determining the Optimal Concentration of FTI-276 TFA for NIH3T3 Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of FTI-276 TFA, a farnesyltransferase inhibitor, for studies involving NIH3T3 cells. FTI-276 and its derivatives are crucial tools for investigating the Ras signaling pathway, which is frequently dysregulated in cancer. This document outlines the effective concentration range of FTI-276, detailed protocols for key experimental assays, and a visual representation of the targeted signaling pathway.

Introduction

FTI-276 is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme responsible for the post-translational farnesylation of proteins, most notably the Ras family of small GTPases. Farnesylation is a critical step for the membrane localization and subsequent activation of Ras. By inhibiting this process, FTI-276 effectively blocks the downstream signaling cascades initiated by Ras, which are pivotal in cell proliferation, differentiation, and survival. The trifluoroacetate (TFA) salt of FTI-276 is a common formulation used in research. NIH3T3 cells, a mouse embryonic fibroblast cell line, are a widely used model system for studying cellular signaling and oncogenic transformation, particularly in the context of Ras-driven pathways. Determining the optimal concentration of FTI-276 TFA is therefore essential for achieving significant and specific inhibition of the Ras pathway in these cells without inducing off-target effects or excessive cytotoxicity.

Data Presentation: Effective Concentrations of FTI-276 and its Derivatives

| Compound | Cell Line | Parameter | Concentration | Reference |

| FTI-276 | NIH3T3 (Ras-transformed) | Growth Inhibition | 20 µM | [1] |

| FTI-277 | H-Ras-MCF10A | IC50 (Proliferation) | 6.84 µM | [2] |

| FTI-277 | Hs578T | IC50 (Proliferation) | 14.87 µM | [2] |

| FTI-277 | Various | IC50 (Ras Processing) | 100 nM | [3] |

Note: FTI-277 is the methyl ester derivative of FTI-276. The provided concentrations serve as a starting point for optimization in your specific NIH3T3 cell line and experimental conditions. A dose-response experiment is recommended to determine the precise optimal concentration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of FTI-276 TFA on NIH3T3 cells and to identify a suitable concentration range for further experiments.

Materials:

-

NIH3T3 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

FTI-276 TFA stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed NIH3T3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of FTI-276 TFA in complete DMEM. A suggested starting range is from 0.1 µM to 50 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of FTI-276 TFA. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value.

Western Blot Analysis of Ras Signaling Pathway

This protocol allows for the assessment of FTI-276 TFA's effect on the phosphorylation status of key downstream effectors in the Ras signaling pathway, such as ERK1/2.

Materials:

-

NIH3T3 cells

-

6-well plates

-

FTI-276 TFA

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-Ras, anti-beta-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed NIH3T3 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of FTI-276 TFA (determined from the viability assay) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To analyze total protein levels as a loading control, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against a total protein (e.g., total ERK1/2) or a housekeeping protein (e.g., beta-actin).

Mandatory Visualization

Caption: Mechanism of action of FTI-276 TFA in inhibiting the Ras signaling pathway.

Caption: Experimental workflow for determining the optimal concentration of FTI-276 TFA.

References

Application Notes and Protocols for FTI-276 TFA Stock Solution Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-276 is a potent and selective peptidomimetic inhibitor of farnesyltransferase (FTase).[1][2] This enzyme catalyzes the addition of a farnesyl group to the C-terminal CAAX motif of various proteins, most notably the Ras family of small GTPases.[2] Farnesylation is a critical post-translational modification that enables Ras proteins to anchor to the plasma membrane, a prerequisite for their activation and subsequent triggering of downstream signaling cascades involved in cell proliferation and survival.[3] By inhibiting FTase, FTI-276 prevents Ras localization and activation, thereby blocking oncogenic signaling.[3][4]

The trifluoroacetate (TFA) salt of FTI-276 is a common formulation used in research. Proper preparation of a stock solution is a critical first step for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions of FTI-276 TFA due to the compound's high solubility in it.[4] These application notes provide a detailed protocol for the preparation, handling, and storage of FTI-276 TFA stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative information for FTI-276 TFA.

| Property | Value | Reference(s) |

| Compound Name | FTI-276 Trifluoroacetate Salt | [1][5] |

| CAS Number | 1217471-51-6 | [1][2][3] |

| Molecular Formula | C₂₁H₂₇N₃O₃S₂ • C₂HF₃O₂ | [1][2][3] |

| Molecular Weight | 547.61 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4] |

| Recommended Stock Conc. | 1-10 mM | |

| Stock Solution Storage | ≤ 1 month at -20°C; ≤ 6 months at -80°C. Aliquoting is highly recommended.[4][6] | [4][6] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM FTI-276 TFA stock solution in DMSO. Adjust calculations as needed for different volumes or concentrations.

Materials and Equipment:

-

FTI-276 TFA solid

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettors and appropriate sterile tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Safety Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling FTI-276 TFA and DMSO.

-

Handle the powdered compound and DMSO in a chemical fume hood to avoid inhalation.

Step-by-Step Procedure:

-

Equilibrate Reagents: Allow the vial of FTI-276 TFA solid and the bottle of DMSO to reach room temperature before opening to prevent condensation of moisture.

-

Calculate Required Mass: Use the following formula to determine the mass of FTI-276 TFA needed: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

-

Calculation for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L x 0.001 L x 547.61 g/mol = 5.4761 mg

-

-

Weigh the Compound: Carefully weigh out approximately 5.48 mg of FTI-276 TFA solid using an analytical balance and place it into a sterile microcentrifuge tube or vial. Record the exact mass.

-

Add Solvent: Add the calculated volume of DMSO to the tube containing the FTI-276 TFA. To be precise, adjust the DMSO volume based on the actual mass weighed. Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mM)

-

Solubilize the Compound:

-

Close the tube/vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particulates.

-

If dissolution is slow, gently warm the solution to 37°C for a few minutes and/or place it in a sonicator bath for 5-10 minutes to facilitate solubilization.[4]

-

-

Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.[4][6]

-

Label and Store: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][6]

Visualizations

References

- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of farnesyltransferase inhibitor FTI-276 on established lung adenomas from A/J mice induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ras CAAX peptidomimetic FTI 276 selectively blocks tumor growth in nude mice of a human lung carcinoma with K-Ras mutation and p53 deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for In Vivo Dosing of FTI-276 TFA in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-276 is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of several proteins critical for cell signaling and proliferation.[1] By inhibiting FTase, FTI-276 disrupts the localization and function of proteins such as Ras, which are frequently mutated and constitutively active in many human cancers.[1] FTI-276, a CAAX peptidomimetic, has demonstrated anti-tumor activity in preclinical models, making it a valuable tool for cancer research and drug development. This document provides detailed application notes and protocols for the in vivo dosing of FTI-276 trifluoroacetate (TFA) salt in mouse xenograft models.

Mechanism of Action

FTI-276 targets farnesyltransferase, an enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue within the C-terminal CAAX motif of substrate proteins. This farnesylation is a critical step for the proper subcellular localization and biological activity of these proteins.

One of the primary targets of FTIs is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras). Oncogenic mutations in Ras are found in a significant percentage of human cancers, leading to uncontrolled cell growth and survival. By preventing the farnesylation of Ras, FTI-276 inhibits its anchoring to the plasma membrane, thereby blocking its downstream signaling cascades, most notably the Raf-MEK-ERK pathway.

Interestingly, the anti-tumor effects of FTIs are not solely dependent on the inhibition of Ras. Another important target is the RhoB GTPase. FTI treatment leads to the alternative prenylation of RhoB by geranylgeranyltransferase, resulting in a geranylgeranylated form of RhoB (RhoB-GG). This modified form of RhoB has been implicated in inducing apoptosis and contributing to the anti-neoplastic effects of FTIs.

Signaling Pathways

Below are diagrams illustrating the key signaling pathways affected by FTI-276.

References

Application Notes and Protocols for FTI-276 TFA in Farnesyltransferase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyltransferase (FTase) is a crucial enzyme in cellular signaling, responsible for the post-translational modification of a variety of proteins by attaching a 15-carbon farnesyl isoprenoid lipid to a cysteine residue within a C-terminal "CAAX" motif. This process, known as farnesylation, is essential for the proper localization and function of key signaling proteins, most notably members of the Ras superfamily of small GTPases. Aberrant Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anti-cancer drug development. FTI-276 trifluoroacetate (TFA) is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase, making it an invaluable tool for studying Ras-dependent signaling pathways and for the preclinical evaluation of anti-cancer therapeutics.

Mechanism of Action

FTI-276 acts as a competitive inhibitor of farnesyltransferase, mimicking the CAAX motif of its protein substrates. By binding to the active site of FTase, FTI-276 prevents the farnesylation of target proteins like Ras. Without the farnesyl anchor, these proteins cannot localize to the plasma membrane, a critical step for their activation and subsequent downstream signaling. This disruption of localization leads to an accumulation of inactive Ras in the cytoplasm and a blockade of signaling cascades, such as the MAPK and PI3K/Akt pathways, which are pivotal for cell proliferation, survival, and differentiation.

Farnesyltransferase and Ras Signaling Pathway

The following diagram illustrates the role of farnesyltransferase in the Ras signaling pathway and the point of inhibition by FTI-276.

Caption: Farnesyltransferase-mediated Ras activation and its inhibition by FTI-276.

Quantitative Data Summary

The following table summarizes key quantitative data for FTI-276, providing a reference for experimental design.

| Parameter | Value | Species/System | Reference |

| IC50 (FTase) | 0.5 nM | Human | [1] |

| IC50 (FTase) | 0.9 nM | Plasmodium falciparum | [1] |

| IC50 (GGTase I) | 50 nM | Not Specified | |

| Effective Concentration | 20 µM | Inhibition of oncogenic signaling in NIH 3T3 cells | |

| In Vivo Dosage | 50 mg/kg | A/J Mice (time-release pellet) | [2] |

Experimental Protocols

In Vitro Farnesyltransferase Activity Assay (Fluorimetric)

This protocol describes a non-radioactive, high-throughput assay to determine the inhibitory activity of FTI-276 TFA on farnesyltransferase. The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

FTI-276 TFA

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Black, flat-bottom 96- or 384-well plates

-